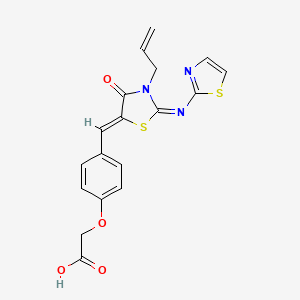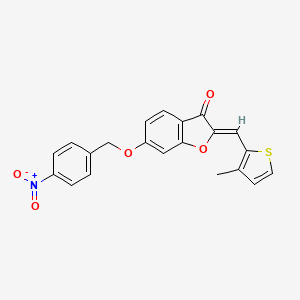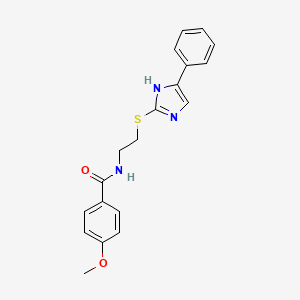
2-Methyl-3-oxo-3-(pyridin-4-yl)propanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol It is characterized by the presence of a pyridine ring attached to a propanamide moiety, which includes a methyl group and a ketone functional group
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide has several applications in scientific research, including:
Wirkmechanismus
Mode of Action
It is known that the compound interacts with its targets in a way that influences cellular processes .
Biochemical Pathways
As research progresses, it is expected that the compound’s influence on various biochemical pathways will be discovered .
Pharmacokinetics
The compound’s bioavailability, how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted, are all areas of ongoing research .
Result of Action
It has been suggested that the compound may have antiproliferative activities .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially influence the action of the compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide typically involves the reaction of 4-pyridinecarboxaldehyde with methylamine and acetic anhydride. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product . The reaction conditions generally include:
Temperature: Room temperature
Solvent: Ethanol or methanol
Catalyst: Sodium borohydride or lithium aluminum hydride for reduction
Industrial Production Methods
While specific industrial production methods for 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products Formed
Oxidation: 2-Methyl-3-oxo-3-(pyridin-4-yl)propanoic acid
Reduction: 2-Methyl-3-hydroxy-3-(pyridin-4-yl)propanamide
Substitution: Various substituted pyridine derivatives depending on the reagents used
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-3-oxo-3-(thiophen-2-yl)propanamide: Similar structure but with a thiophene ring instead of a pyridine ring.
2-Methyl-3-oxo-3-(phenyl)propanamide: Similar structure but with a phenyl ring instead of a pyridine ring.
Uniqueness
2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with biological targets compared to its analogs, potentially leading to different biological activities and applications .
Eigenschaften
IUPAC Name |
2-methyl-3-oxo-3-pyridin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-6(9(10)13)8(12)7-2-4-11-5-3-7/h2-6H,1H3,(H2,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPUAIIYKHEZDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=NC=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(prop-2-en-1-yl)-4-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2494214.png)
![3-chloro-N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2494215.png)
![1-(oxan-4-yl)-1-[(thiophen-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2494221.png)

![4-[(4-Chlorophenyl)sulfanyl]-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidine](/img/structure/B2494223.png)

![N-[2-(2-methylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2494226.png)
![2-chloro-N-[(4-fluorophenyl)methyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2494227.png)
![2-(benzenesulfonyl)-N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]acetamide](/img/structure/B2494228.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B2494230.png)


![5-Bromothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2494235.png)
